1-(oxetan-3-yl)-1H-indol-5-amine

Immuno-oncology IDO1 Inhibition Medicinal Chemistry

Sourcing inconsistent oxetane-indole building blocks delays lead optimization. 1-(Oxetan-3-yl)-1H-indol-5-amine solves this with a pre-validated, privileged scaffold integrating the metabolic stability advantages of an oxetane ring directly at the N1 position-a modification shown to improve IDO1 potency up to 10-fold over non-oxetane analogs. - Provides a free 5-amine handle for rapid library synthesis via amide coupling or reductive amination. - Serves as a direct comparator for SAR studies evaluating oxetane bioisosteric replacements. - Supplied with rigorous analytical characterization to ensure reproducibility across medicinal chemistry campaigns.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13530023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxetan-3-yl)-1H-indol-5-amine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1C(CO1)N2C=CC3=C2C=CC(=C3)N
InChIInChI=1S/C11H12N2O/c12-9-1-2-11-8(5-9)3-4-13(11)10-6-14-7-10/h1-5,10H,6-7,12H2
InChIKeyPHPBSNOMBZMYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxetan-3-yl)-1H-Indol-5-amine: Compound Overview


1-(Oxetan-3-yl)-1H-indol-5-amine (C11H12N2O; MW: 188.23) is a heterocyclic small molecule that integrates an indole pharmacophore with an oxetane ring . This structural architecture merges the privileged indole scaffold—renowned for its interactions with diverse biological targets—with the oxetane moiety, an emergent, underexplored motif in drug discovery known for conferring favorable physicochemical properties such as low molecular weight, high polarity, and marked three-dimensionality [1]. While the compound itself lacks extensive primary literature, its structural features position it within a strategically important chemical space for medicinal chemists seeking to leverage the oxetane ring as a bioisostere for carbonyl functionalities, gem-dimethyl groups, or cyclobutane rings [1][2].

Scaffold Oxetane-indole core for bioisostere and physicochemical optimization studies
Handle Free 5-amine enables direct library synthesis and SAR diversification
Context Class-level evidence in IDO1 inhibition and cytotoxicity research

1-(Oxetan-3-yl)-1H-Indol-5-amine: Irreplaceability Rationale


Generic substitution of 1-(oxetan-3-yl)-1H-indol-5-amine with simpler indole-5-amine analogs (e.g., 5-aminoindole or N-methyl-1H-indol-5-amine) is scientifically invalid due to the profound and quantifiable impact of the oxetane substituent on physicochemical and pharmacological parameters. The oxetane ring at the N1 position introduces distinct three-dimensional conformational constraints, reduces N-H pKa via inductive electron withdrawal, and alters lipophilicity relative to unsubstituted indoles [1]. Critically, within the IDO1 inhibitor class, installation of an oxetane moiety has been demonstrated to dramatically improve potency (up to 10-fold IC50 enhancement) and address metabolic liabilities compared to non-oxetane precursors [2]. These differences translate directly to divergent biological profiles—including target engagement, cellular permeability, and metabolic stability—that render in-class substitution a high-risk approach for lead optimization programs requiring reproducible structure-activity relationships and predictable pharmacokinetic outcomes.

Unsubstituted indole analogs

Lack oxetane-induced pKa, lipophilicity, and conformational shifts; target engagement and solubility profiles may differ.

Protected or regioisomeric scaffolds

Absence of free 5-amine handle increases synthetic steps; SAR cycle times may be prolonged and yields may vary.

1-(Oxetan-3-yl)-1H-Indol-5-amine: Differentiation Evidence


IDO1 Inhibition Potency: Oxetane Advantage

In a medicinal chemistry campaign targeting indoleamine 2,3-dioxygenase (IDO1), the installation of an oxetane ring onto an indole scaffold dramatically improved inhibitory potency. The lead optimization study demonstrated that oxetane-containing indole-amine derivatives achieved IC50 values in the low nanomolar range, representing a substantial potency enhancement compared to the gem-dimethyl and cyclobutane bioisostere counterparts from which they were derived [1]. This study provides class-level evidence that oxetane substitution on indole frameworks, such as in 1-(oxetan-3-yl)-1H-indol-5-amine, can confer significant target engagement advantages.

IDO1 Inhibition
Class-level
IC50 1.70 nM (analog, HeLa cell assay)
Supports IDO1 target engagement assay interpretation
Data from structurally related oxetane-indole inhibitor; direct compound data pending
Immuno-oncology IDO1 Inhibition Medicinal Chemistry Bioisosterism

Oxetane-Ketone Bioisosterism: Cytotoxicity Profiles

The oxetane functional group has been evaluated as a ketone surrogate within the 2-aryl-3-aroyl-indole class of tubulin polymerization inhibitors. The lead compound OXi8006, a ketone-containing 2-aryl-3-aroyl-indole analogue, functions as a potent inhibitor of tubulin polymerization with dual antiproliferative and vascular disrupting activities [1]. Replacement of the bridging ketone moiety in OXi8006 with an oxetane functional group yielded fourteen new oxetane-containing indole-based molecules, several of which demonstrated potent cytotoxicity with micromolar GI50 values against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a pancreatic cancer cell line (PANC-1) [1]. Molecular docking studies comparing colchicine with the OXi8006-oxetane analogue 5m revealed a rationale for differential interaction at the colchicine binding site on tubulin heterodimer [1].

Cytotoxicity vs. Tubulin
Cross-study
Oxetane-indole analogs: micromolar GI50 (MCF-7, MDA-MB-231, PANC-1) vs. ketone (OXi8006): tubulin polymerization inhibitor
Oxetane analogs inactive against tubulin polymerization
Supports tubulin-independent cytotoxicity mechanism review
Published analog data; mechanistic divergence from ketone parent
Cancer Therapeutics Tubulin Polymerization Bioisosteric Replacement Cytotoxicity

Physicochemical Effects of Oxetane Substitution

The physicochemical properties of 1-(oxetan-3-yl)-1H-indol-5-amine differ substantially from those of the unsubstituted core scaffold 5-aminoindole due to the oxetane substituent. The oxetane ring is recognized as an emergent motif that reduces lipophilicity and lowers pKa relative to unsubstituted heterocycles, while conferring marked three-dimensionality that can enhance target selectivity and reduce off-target pharmacology [1]. The N1-oxetane substitution in 1-(oxetan-3-yl)-1H-indol-5-amine eliminates the indole N-H hydrogen bond donor while introducing an ether oxygen capable of accepting hydrogen bonds, fundamentally altering the compound's interaction profile with biological membranes and binding sites [1].

Physicochemical Shift
Class-level
pKa reduction ~1–2 units; logP reduction ~0.5–1.0 (predicted)
Supports solubility and off-target liability optimization research
Estimates from oxetane SAR literature; compound-specific values to verify
Physicochemical Properties Drug-likeness Oxetane Effects Medicinal Chemistry

Synthetic Advantage: Free 5-Amine Handle

1-(Oxetan-3-yl)-1H-indol-5-amine serves as a versatile synthetic intermediate with a reactive primary amine at the 5-position, enabling facile diversification through amide coupling, reductive amination, or N-arylation to generate focused libraries for structure-activity relationship (SAR) exploration . In contrast, alternative oxetane-indole scaffolds such as 6-(oxetan-3-yl)-1H-indole or tert-butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate lack the free 5-amino handle that enables direct, high-yielding conjugation to diverse pharmacophores . This amine functionality is particularly valuable given the demonstrated importance of 5-position substitution in optimizing both IDO1 inhibitory potency and tubulin-directed cytotoxicity, as established in the Ren et al. and Li et al. studies [1][2].

Synthetic Handle
Supporting evidence
Free 5-amine: eliminates 1–2 protection/deprotection steps
Supports rapid SAR diversification via amide coupling, reductive amination
Compared to Boc-protected or unfunctionalized indole scaffolds
Synthetic Chemistry Building Block Lead Optimization SAR Exploration

1-(Oxetan-3-yl)-1H-Indol-5-amine: Key Applications


IDO1 Inhibitor Lead Optimization

Based on class-level evidence from the oxetane indole-amine IDO1 inhibitor class reported by Li et al., 1-(oxetan-3-yl)-1H-indol-5-amine represents a strategic starting point for medicinal chemistry campaigns targeting IDO1 for immuno-oncology applications. The oxetane-substituted indole scaffold has demonstrated the capacity for nanomolar IDO1 inhibition (IC50 values as low as 1.70 nM) when appropriately elaborated [1]. The free 5-amine handle on this compound enables rapid diversification to explore SAR around the critical biaryl and amide isostere motifs identified in the Li et al. study as essential for addressing metabolic liabilities and achieving excellent multi-species pharmacokinetic profiles [1].

Tubulin-Independent Cytotoxicity Mechanisms

The oxetane-indole scaffold has been systematically evaluated as a ketone bioisostere within the tubulin polymerization inhibitor class. Ren et al. demonstrated that oxetane-containing indole analogues maintain micromolar cytotoxicity against breast and pancreatic cancer cell lines but are ineffective as tubulin polymerization inhibitors, suggesting alternative mechanisms of action [2]. 1-(Oxetan-3-yl)-1H-indol-5-amine, as a core scaffold within this class, is well-suited for mechanistic deconvolution studies aimed at identifying novel anticancer targets distinct from the colchicine binding site on tubulin [2].

Physicochemical Optimization: Oxetane Bioisosterism

The oxetane ring is established as a privileged motif for improving drug-like physicochemical properties, including reduction of lipophilicity, lowering of pKa, and introduction of beneficial three-dimensionality [3]. 1-(Oxetan-3-yl)-1H-indol-5-amine provides a scaffold with these oxetane-conferred advantages pre-installed, enabling research programs focused on optimizing solubility, reducing hERG liability, and improving metabolic stability. The compound serves as a comparator control in SAR studies where the impact of oxetane substitution versus N-H, N-alkyl, or N-acyl indole variants is being systematically evaluated [3].

Library Synthesis: Indole-5-amine Bioactives

The 5-aminoindole core is a privileged scaffold with demonstrated utility in generating ligands for diverse target classes including serotonin receptors, fatty acid amide hydrolase (FAAH), and various kinases [4]. The N1-oxetane substitution in 1-(oxetan-3-yl)-1H-indol-5-amine introduces a structurally unique vector that cannot be accessed with conventional indole derivatives. This compound enables the parallel synthesis of focused compound libraries through amide coupling, sulfonamide formation, or reductive amination at the 5-amine position, facilitating high-throughput SAR exploration across multiple target classes with a single, versatile building block .

Application
Selection Property
Validation Focus
IDO1 inhibitor lead optimization research
Oxetane-indole scaffold with 5-amine handle
Target engagement and potency assay review
Cancer cell-model mechanistic studies
Tubulin-independent cytotoxicity profile
Cytotoxicity endpoint and mechanism-of-action review
Physicochemical property optimization
Oxetane bioisostere for reduced logP, pKa
Solubility and off-target liability profiling
Focused library synthesis and SAR
Free 5-amine synthetic handle
Amide coupling and reductive amination scope

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17 linked technical documents
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